![molecular formula C9H20N2O2 B14352785 Methyl 5-[(3-aminopropyl)amino]pentanoate CAS No. 91400-95-2](/img/structure/B14352785.png)
Methyl 5-[(3-aminopropyl)amino]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(3-aminopropyl)amino]pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-aminopropyl)amino]pentanoate typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(3-aminopropyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid.
Reduction: The major product is typically an alcohol.
Substitution: The major product can be an amide or a different ester.
Applications De Recherche Scientifique
Methyl 5-[(3-aminopropyl)amino]pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which Methyl 5-[(3-aminopropyl)amino]pentanoate exerts its effects involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process are primarily related to the enzymes that catalyze ester hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Ethyl acetate: Similar to methyl acetate but with an ethyl group, also used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Methyl 5-[(3-aminopropyl)amino]pentanoate is unique due to its specific structure, which includes an amino group that can participate in additional chemical reactions. This makes it more versatile compared to simpler esters like methyl acetate and ethyl acetate .
Propriétés
Numéro CAS |
91400-95-2 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
methyl 5-(3-aminopropylamino)pentanoate |
InChI |
InChI=1S/C9H20N2O2/c1-13-9(12)5-2-3-7-11-8-4-6-10/h11H,2-8,10H2,1H3 |
Clé InChI |
UKEIEXKKMKXGLO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



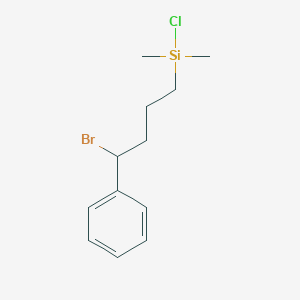
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
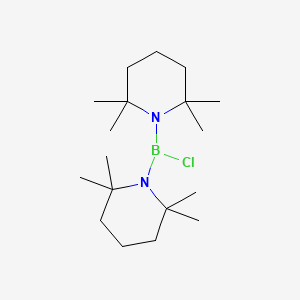
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
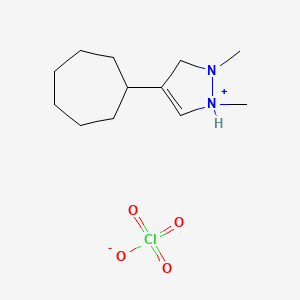
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)
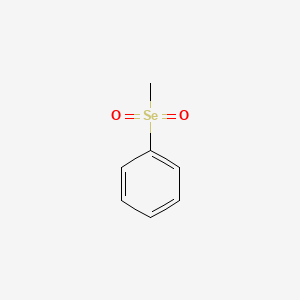
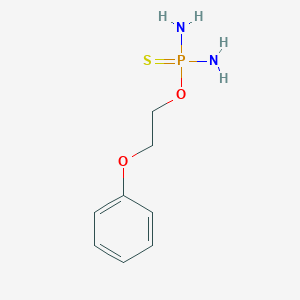
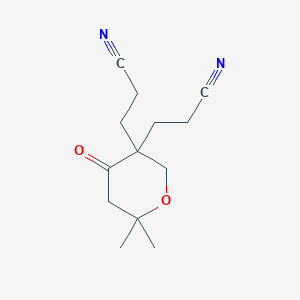

![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
